molecular formula C11H9NO5 B2656675 Ethyl 4-(furan-2-carbonyl)-1,2-oxazole-3-carboxylate CAS No. 338761-74-3

Ethyl 4-(furan-2-carbonyl)-1,2-oxazole-3-carboxylate

Cat. No.: B2656675
CAS No.: 338761-74-3
M. Wt: 235.195
InChI Key: HIWORDWINGRDIZ-UHFFFAOYSA-N
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Description

The compound “Ethyl 4-(furan-2-carbonyl)-1,2-oxazole-3-carboxylate” is a complex organic molecule that contains a furan ring, a carbonyl group, an oxazole ring, and an ethyl ester group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Oxazole is a heterocyclic compound containing an atom of oxygen and nitrogen. The carbonyl group is a functional group composed of a carbon atom double-bonded to an oxygen atom: C=O .


Synthesis Analysis

While specific synthesis methods for this compound are not available, furan compounds can be synthesized from a variety of methods including the cyclodehydration of 1,4-diketones . Oxazoles can be synthesized through cyclodehydration of certain amides .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in the molecule. Typically, X-ray crystallography is used to determine the exact three-dimensional arrangement of atoms in a crystalline compound .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the reactivity of the furan ring, the oxazole ring, and the carbonyl group. Furan rings can undergo electrophilic substitution reactions, similar to other aromatic compounds . Oxazoles can participate in a variety of reactions, including nucleophilic substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the characteristics of the functional groups it contains. For example, the presence of the carbonyl group could make the compound polar, affecting its solubility in different solvents .

Scientific Research Applications

Synthesis and Biological Activities

  • Antibacterial, Antiurease, and Antioxidant Activities : A study conducted by Sokmen et al. (2014) involved the synthesis of new 1,2,4-Triazole Schiff Base and Amine Derivatives, including compounds related to Ethyl 4-(furan-2-carbonyl)-1,2-oxazole-3-carboxylate. These compounds demonstrated effective antiurease and antioxidant activities, highlighting their potential in medicinal chemistry and pharmaceutical applications Sokmen et al., 2014.

Organic Synthesis and Chemical Properties

  • One-Pot Synthesis of Furans : Hari et al. (2004) described a facile one-pot synthesis method for di- and tri-substituted furans from acyl isocyanates using trimethylsilyldiazomethane. This method involves this compound derivatives, underscoring the versatility of such compounds in organic synthesis Hari et al., 2004.

  • Computational Study on Pyrrole Derivatives : Singh et al. (2014) conducted a synthesis, characterization, and computational study on a pyrrole chalcone derivative closely related to this compound. This research provides insights into the electronic structure and potential reactivity of such compounds, which could inform further chemical synthesis and applications Singh et al., 2014.

  • Cobalt(III)-Catalyzed Synthesis : Hummel and Ellman (2014) explored the Cobalt(III)-catalyzed synthesis of furans by C–H bond functionalization, addition, and cyclization cascades. Their work illustrates the potential of using this compound in complex heterocycle assembly, providing a valuable tool for the synthesis of furans and indazoles Hummel & Ellman, 2014.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound were to be used as a pharmaceutical, the mechanism of action would depend on how the compound interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as pharmaceuticals or materials science. The synthesis methods could also be optimized to improve yield and reduce costs .

Properties

IUPAC Name

ethyl 4-(furan-2-carbonyl)-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO5/c1-2-15-11(14)9-7(6-17-12-9)10(13)8-4-3-5-16-8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWORDWINGRDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC=C1C(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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